molecular formula C19H24N2O5S2 B11171856 2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

Cat. No.: B11171856
M. Wt: 424.5 g/mol
InChI Key: OHNOKYSXUKEFTO-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a morpholine sulfonyl group attached to a phenyl ring, which is further connected to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4,6-TRIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the morpholine sulfonyl group.

    2-MORPHOLIN-4-YL-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE: Shares the morpholine and trimethylphenyl groups but differs in the acetamide linkage.

Uniqueness

2,4,6-TRIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the morpholine sulfonyl and trimethylphenyl groups makes it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H24N2O5S2/c1-14-12-15(2)19(16(3)13-14)27(22,23)20-17-4-6-18(7-5-17)28(24,25)21-8-10-26-11-9-21/h4-7,12-13,20H,8-11H2,1-3H3

InChI Key

OHNOKYSXUKEFTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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